2-Pyridyl trifluoromethyl ketone oxime hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridyl trifluoromethyl ketone oxime hydrate is a chemical compound with the molecular formula C7H7F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl trifluoromethyl ketone oxime hydrate typically involves the reaction of 2-pyridyl ketone with trifluoromethylating agents followed by the formation of the oxime. One common method involves the use of 2-lithiopyridine, which is formed by Br/Li exchange, reacting with commercially available esters to obtain 2-pyridyl ketones . The oxime formation is then achieved by reacting the ketone with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. Continuous flow synthesis is one such method, where the 2-lithiopyridine formed by Br/Li exchange reacts with esters in a continuous flow reactor to produce 2-pyridyl ketones in good yield . This method is advantageous due to its rapid reaction times and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl trifluoromethyl ketone oxime hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyridyl trifluoromethyl ketone oxime hydrate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Pyridyl trifluoromethyl ketone oxime hydrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Pyridyl ketone: Lacks the trifluoromethyl group but shares the pyridine and ketone functionalities.
Trifluoromethyl ketone oxime: Contains the trifluoromethyl and oxime groups but lacks the pyridine ring.
2-Pyridyl trifluoromethyl ketone: Similar structure but without the oxime group.
Uniqueness
2-Pyridyl trifluoromethyl ketone oxime hydrate is unique due to the combination of the trifluoromethyl group, pyridine ring, and oxime functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
64058-45-3 |
---|---|
Molecular Formula |
C7H7F3N2O2 |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-pyridin-2-ylethylidene)hydroxylamine;hydrate |
InChI |
InChI=1S/C7H5F3N2O.H2O/c8-7(9,10)6(12-13)5-3-1-2-4-11-5;/h1-4,13H;1H2/b12-6-; |
InChI Key |
PATHIAUVILVLIY-DAMYXMBDSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/O)/C(F)(F)F.O |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.